![molecular formula C9H7BrO2 B15298248 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a brominated derivative of bicyclo[4.2.0]octa-1,3,5-triene. This compound is notable for its unique bicyclic structure, which includes a bromine atom and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include substituted derivatives, oxidized products, and reduced forms of the original compound.
科学的研究の応用
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
Similar compounds to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid include:
4-Bromobenzocyclobutene: Another brominated bicyclic compound with similar reactivity.
4-Bromo-1,2-dihydrobenzocyclobutene: Shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and applications.
特性
分子式 |
C9H7BrO2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-5(3-6)4-8(7)9(11)12/h1-3,8H,4H2,(H,11,12) |
InChIキー |
KWJGURHUNLXQGJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C1C=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


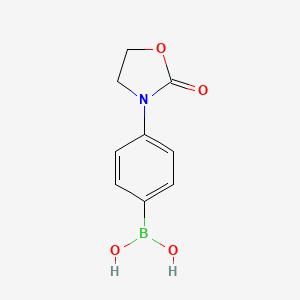

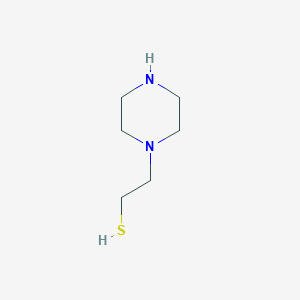
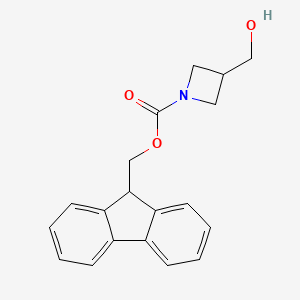
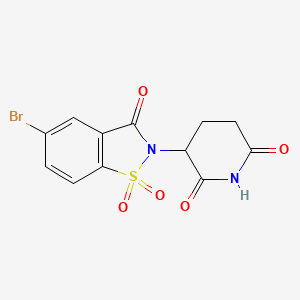
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
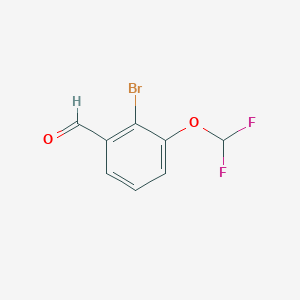



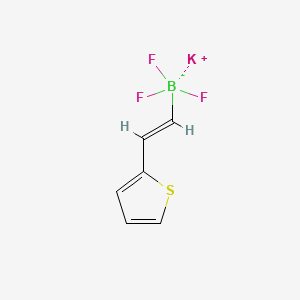
amine hydrochloride](/img/structure/B15298240.png)

